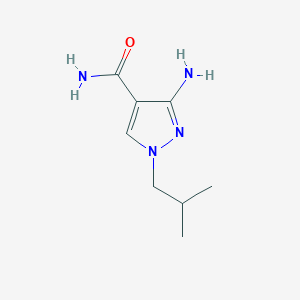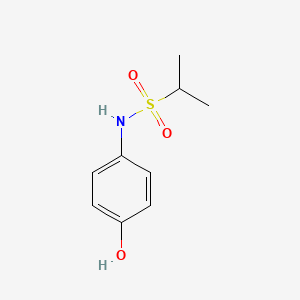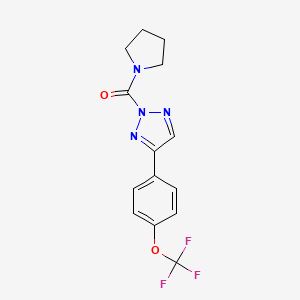![molecular formula C23H31ClN2O B12636182 N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is a chemical compound known for its significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride typically involves the reaction of 1-phenyl-5-(1-piperidinyl)pentan-1-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiarrhythmic agent and its effects on the cardiovascular system.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors. It is known to modulate the activity of potassium channels, leading to prolonged action potentials in cardiac cells. This property makes it a potential candidate for the treatment of arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-phenyl-5-(diethylamino)pentyl]benzamide hydrochloride: Another benzamide derivative with similar pharmacological properties.
N-[1-phenyl-5-(1-piperidinyl)pentyl]urea hydrochloride: A structurally related compound with different biological activities
Uniqueness
N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride is unique due to its specific interaction with potassium channels and its potential use as an antiarrhythmic agent. Its structural features, such as the piperidine ring and benzamide moiety, contribute to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C23H31ClN2O |
|---|---|
Molekulargewicht |
387.0 g/mol |
IUPAC-Name |
N-(1-phenyl-5-piperidin-1-ylpentyl)benzamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c26-23(21-14-6-2-7-15-21)24-22(20-12-4-1-5-13-20)16-8-11-19-25-17-9-3-10-18-25;/h1-2,4-7,12-15,22H,3,8-11,16-19H2,(H,24,26);1H |
InChI-Schlüssel |
LTOSSXNAJWVHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)

![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)


![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![Tert-butyl 2-[3-methoxypropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12636147.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)



